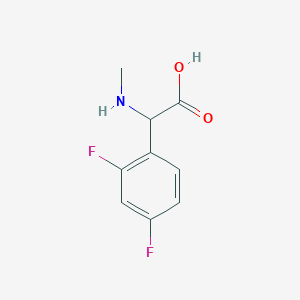

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

描述

属性

IUPAC Name |

2-(2,4-difluorophenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11/h2-4,8,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTLCXKIZYAWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a difluorophenyl group and a methylamino group attached to an acetic acid moiety. The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, which is crucial for its effectiveness in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : It may inhibit enzymes involved in various metabolic pathways.

- Receptors : The compound could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of the target proteins.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Molecular docking studies suggest that the compound forms strong interactions with the active site of COX-2, indicating potential for therapeutic applications in inflammatory diseases.

Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence dopamine receptor activity, which is critical for treating neurological disorders. Enhanced binding to dopamine receptors could lead to improved mood regulation and cognitive function .

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in human cell lines. The effective concentration (EC50) was found to be lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Neuropharmacology : A study involving animal models indicated that administration of this compound led to increased dopamine levels in the brain, correlating with improved behavioral outcomes in tests for anxiety and depression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the difluorophenyl or methylamino groups can significantly alter biological activity. For example:

| Compound Variation | Biological Activity | IC50 (µM) |

|---|---|---|

| Parent Compound | Anti-inflammatory | 25 |

| Methyl Group Substitution | Reduced Activity | 50 |

| Fluorine Substitution | Enhanced Activity | 10 |

This table illustrates how specific structural changes can impact the potency and selectivity of the compound against biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the α-Carbon

(a) 2-Amino-2-(2,4-difluorophenyl)acetic Acid

- Structure: Replaces the methylamino group with a primary amino (-NH₂) group.

- Key Differences: Acidity: The amino group increases acidity (pKa ~2.3–2.5) compared to the methylamino derivative (predicted pKa ~3.0–3.5 due to reduced electron donation) . Synthetic Routes: Synthesized via chiral FeBIPF₂-catalyzed 1,3-nitrogen shift, achieving 90% enantiomeric excess (e.e.) . Applications: Intermediate for proteasome inhibitors (e.g., davelizomib), highlighting its role in antineoplastic agents .

(b) (R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride

- Structure : Esterified carboxylic acid with a methyl group and (R)-configuration.

- Key Differences :

Fluorination Patterns on the Aromatic Ring

(a) 2-(4-Fluoro-2-methylphenyl)acetic Acid

- Structure: Monosubstituted fluorine with a methyl group at the 2-position.

- Key Differences :

(b) GW 9578 (PPAR-α/γ Agonist)

Stereochemical Variations

(a) (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic Acid

- Structure: Chiral (S)-configuration with a Boc-protected amino group.

- Key Differences: Stereoselectivity: Synthesized with 90% e.e. using (R,R)-FeBIPF₂, critical for enantiomer-specific biological activity . Stability: The Boc group prevents racemization during synthesis, unlike the methylamino derivative, which may require milder conditions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | pKa (Carboxylic Acid) |

|---|---|---|---|

| 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid | 215.18 | ~0.5 | ~3.0–3.5 |

| 2-Amino-2-(2,4-difluorophenyl)acetic acid | 201.16 | ~0.2 | ~2.3–2.5 |

| (R)-Methyl ester derivative | 223.21 | ~1.8 | N/A (ester) |

准备方法

Starting Materials

The synthesis typically begins with readily available aromatic compounds such as 2,4-difluorobenzene derivatives and amino acids like glycine or methylamine derivatives, which serve as the foundational building blocks.

Formation of the Aromatic Intermediate

- Friedel-Crafts Acylation:

The initial step involves acylating 2,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces a carbonyl group ortho or para to the fluorine substituents, forming 2-(2,4-difluorophenyl)acetyl chloride.

Amination and Functional Group Transformation

- Reaction with Methylamine:

The acyl chloride intermediate is then reacted with methylamine under controlled conditions (often in an inert solvent like dichloromethane at low temperatures) to produce the corresponding methylamino derivative, 2-(2,4-difluorophenyl)-2-(methylamino)acetyl chloride.

Hydrolysis to Acid

- Hydrolytic Conversion:

The acyl chloride is hydrolyzed with aqueous base (such as sodium hydroxide or dilute hydrochloric acid) to yield the target compound, 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid.

Alternative Routes

Some approaches utilize direct amination of precursors or employ different acylation reagents such as acetic anhydride, followed by subsequent hydrolysis, to improve yields or selectivity.

Data Table of Preparation Methods

| Step | Reaction Type | Reagents & Conditions | Purpose | References |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | 2,4-difluorobenzene + chloroacetyl chloride, AlCl₃ | Formation of aromatic acyl intermediate | |

| 2 | Nucleophilic substitution | Methylamine in dichloromethane, 0–25°C | Introduction of methylamino group | |

| 3 | Hydrolysis | Aqueous NaOH or HCl, room temperature | Conversion of acyl chloride to acid | |

| 4 | Purification | Recrystallization or chromatography | Purity enhancement |

Research Findings and Variations

Use of Alternative Acylating Agents:

Some studies report using acetic anhydride or other acyl donors to facilitate milder reaction conditions and higher yields.Catalyst Optimization:

Employing Lewis acids like FeCl₃ or BF₃·Et₂O has been explored to improve regioselectivity and reduce side reactions.Solvent Effects:

Polar aprotic solvents such as dichloromethane or acetonitrile are preferred to control reaction rates and improve product purity.Reaction Temperatures:

Typically maintained between 0°C and 25°C during acylation and amination steps to prevent overreaction or decomposition.

Summary of Key Points

| Aspect | Details |

|---|---|

| Core Reaction | Friedel-Crafts acylation followed by amination and hydrolysis |

| Typical Reagents | Chloroacetyl chloride, methylamine, NaOH/HCl |

| Reaction Conditions | 0–25°C, inert atmosphere, polar aprotic solvents |

| Yield Optimization | Catalyst choice, solvent selection, temperature control |

| Safety | Proper handling of acyl chlorides and methylamine due to toxicity and reactivity |

常见问题

Q. What are the common synthetic routes for 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2,4-difluorophenyl precursors. For example, tert-butyl hydroxycarbamate can be coupled with 2-(2,4-difluorophenyl)acetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding intermediates that are subsequently deprotected . Reaction yields are influenced by solvent choice (e.g., EtOAc/hexane mixtures), temperature, and catalyst efficiency. Evidence from tert-butyl ester formation shows 89% yield under optimized conditions .

Q. How is the compound characterized structurally, and what techniques validate its purity?

- Methodological Answer :

- 1H NMR : Assigns protons on the difluorophenyl and methylamino groups, with shifts influenced by electron-withdrawing fluorine atoms (e.g., δ ~6.8–7.2 ppm for aromatic protons) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for small-molecule structures .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + Na]+ calculated as 308.0660, observed 308.0656) .

- Chromatography : Silica gel chromatography (EtOAc/hexane) isolates intermediates, while HPLC ensures enantiomeric purity .

Q. What role does the difluorophenyl group play in the compound's chemical reactivity?

- Methodological Answer : The difluorophenyl group enhances electrophilic substitution resistance due to fluorine’s electron-withdrawing effects. It also influences hydrogen-bonding interactions in crystal lattices, as observed in X-ray studies of related difluorophenyl-acetic acid derivatives . Fluorine atoms can modulate lipophilicity, affecting solubility and bioactivity .

Advanced Research Questions

Q. How can computational methods predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular docking : Evaluates binding affinity to enzymes or receptors. For example, fluorine substituents may enhance interactions with hydrophobic pockets in target proteins .

- Ab initio calculations : Effective core potentials (ECPs) model relativistic effects in heavy atoms, aiding in electronic structure analysis for reaction mechanism predictions .

- Density Functional Theory (DFT) : Optimizes geometries and calculates vibrational frequencies to compare with experimental IR data .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Cross-validation : Combine NMR, HRMS, and X-ray data. For instance, NMR may suggest a tautomeric form, while X-ray definitively assigns the correct tautomer .

- Dynamic NMR : Resolves conformational exchange broadening in methylamino protons by varying temperature .

- Crystallographic refinement : SHELXL’s robust algorithms address disorder or twinning in diffraction data, reducing model bias .

Q. What are the challenges in optimizing enantiomeric purity, and how are they addressed?

- Methodological Answer :

- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- Asymmetric synthesis : Utilizes chiral auxiliaries or catalysts during the methylamino group introduction to favor one enantiomer .

- Circular Dichroism (CD) : Monitors enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。